(5-Benzyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methoxy-tert-butyl-dimethylsilane
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Overview
Description
“(5-Benzyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methoxy-tert-butyl-dimethylsilane” is a complex organic compound that features a combination of several functional groups, including a benzyl group, a dioxolane ring, a pyrrolidine ring, and a tert-butyl-dimethylsilane group. Compounds like this are often of interest in organic synthesis and medicinal chemistry due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. A possible synthetic route might include:
Formation of the Pyrrolidine Ring: This could be achieved through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Dioxolane Ring: This step might involve the reaction of a diol with an aldehyde or ketone under acidic conditions.
Attachment of the Benzyl Group: This could be done via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Introduction of the Tert-Butyl-Dimethylsilane Group: This step might involve the reaction of the compound with tert-butyl-dimethylsilyl chloride in the presence of a base like imidazole.
Industrial Production Methods
Industrial production of such compounds would likely involve similar steps but optimized for large-scale synthesis. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions could target the dioxolane ring or the pyrrolidine ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl group or the tert-butyl-dimethylsilane group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, such compounds might be used as intermediates in the synthesis of more complex molecules, particularly in the development of pharmaceuticals or agrochemicals.
Biology
In biology, these compounds could be studied for their potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, derivatives of such compounds might be investigated for their potential therapeutic effects, particularly if they can interact with specific biological targets.
Industry
In industry, these compounds could be used in the development of new materials, such as polymers or coatings, due to their unique structural properties.
Mechanism of Action
The mechanism by which such a compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(5-Benzyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methoxy-trimethylsilane: Similar structure but with a trimethylsilane group instead of a tert-butyl-dimethylsilane group.
(5-Benzyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methoxy-ethyl-dimethylsilane: Similar structure but with an ethyl-dimethylsilane group instead of a tert-butyl-dimethylsilane group.
Uniqueness
The uniqueness of “(5-Benzyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methoxy-tert-butyl-dimethylsilane” lies in its specific combination of functional groups, which could confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H35NO3Si |
---|---|
Molecular Weight |
377.6 g/mol |
IUPAC Name |
(5-benzyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C21H35NO3Si/c1-20(2,3)26(6,7)23-15-17-19-18(24-21(4,5)25-19)14-22(17)13-16-11-9-8-10-12-16/h8-12,17-19H,13-15H2,1-7H3 |
InChI Key |
QQIXCHPHMBTTIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2CN(C(C2O1)CO[Si](C)(C)C(C)(C)C)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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